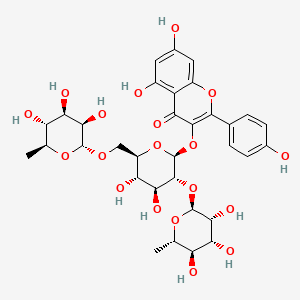

4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nonlinear Optical (NLO) Properties

Specific Scientific Field:- Clitorin is computationally investigated for its nonlinear optical (NLO) responses. NLO materials exhibit unique optical properties, making them valuable for applications such as data storage, sensing devices, and nonlinear optical devices .

Clitorin is a flavonol glycoside, specifically identified as a compound derived from the plant Clitoria ternatea, commonly known as butterfly pea. This compound is characterized by its complex chemical structure, which is represented by the molecular formula and has a unique arrangement of hydroxyl and glycosidic groups that contribute to its biological activities and potential therapeutic applications . Clitorin is notable for its vibrant blue color, which is attributed to the presence of anthocyanins in the plant, and it has been traditionally used in various cultures for its medicinal properties.

Research suggests clitorin might have various biological effects, including:

- Oxidation: Clitorin can undergo oxidation reactions, which may alter its functional groups and potentially enhance its biological activity.

- Reduction: This reaction can lead to the formation of different derivatives with varying properties.

- Substitution: Clitorin can engage in substitution reactions, allowing for modifications that may improve its efficacy or bioavailability .

These reactions are crucial for developing derivatives that could be more effective in pharmacological applications.

Clitorin exhibits a range of biological activities:

- Cytotoxicity: Studies have shown that clitorin has significant cytotoxic effects against various cancer cell lines, with an IC50 value of 2.47 μM, indicating potent activity compared to other compounds .

- Aromatase Inhibition: Clitorin demonstrates strong inhibition of aromatase enzyme activity (IC50 = 77.41 nM), comparable to standard drugs like letrozole, making it a candidate for hormone-related therapies .

- Hepatic Steatosis Regulation: Research indicates that clitorin can ameliorate hepatic steatosis by reducing adipogenesis and lipogenesis while enhancing fatty acid oxidation. It significantly impacts the expression of key regulatory proteins involved in lipid metabolism .

The synthesis of clitorin can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting clitorin from Clitoria ternatea using solvent extraction techniques. This method preserves the structural integrity and biological activity of the compound.

- Chemical Synthesis: Although less common, synthetic approaches can be employed to create clitorin analogs or derivatives through organic synthesis techniques involving glycosylation reactions and subsequent purification processes .

Clitorin has several applications across different fields:

- Pharmaceuticals: Due to its cytotoxic and aromatase-inhibiting properties, clitorin is being explored for use in cancer therapies and treatments related to hormonal imbalances.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and preventing diseases associated with oxidative stress.

- Cosmetics: Clitorin's potential skin benefits may lead to its incorporation into cosmetic formulations aimed at improving skin health and appearance due to its antioxidant effects .

Interaction studies have highlighted clitorin's ability to bind with various biological targets:

- Enzyme Interactions: Clitorin has been shown to interact with aromatase cytochrome P450 (CYP19A1) through hydrogen bonding with several amino acids in the enzyme's active site, enhancing its potential as a therapeutic agent against hormone-dependent cancers .

- Molecular Docking Simulations: These studies indicate that clitorin exhibits favorable binding affinities with target proteins, suggesting a mechanism of action that could be exploited in drug development .

Several compounds share structural similarities with clitorin. Here’s a comparison highlighting clitorin's uniqueness:

Clitorin stands out due to its potent aromatase inhibition and specific cytotoxic effects against cancer cells, making it a unique candidate for further research in therapeutic applications.

Precursor Integration in the Flavonoid Biosynthetic Pathway

Clitorin, chemically identified as kaempferol 3-(2''-rhamnosylrutinoside), represents a complex flavonoid glycoside that emerges through the sophisticated integration of multiple biosynthetic precursors within the flavonoid metabolic network [1] [6]. The biosynthetic pathway of clitorin begins with the fundamental phenylpropanoid pathway, where phenylalanine serves as the primary aromatic precursor [5] [8]. This amino acid undergoes systematic enzymatic transformations that ultimately lead to the formation of the kaempferol aglycone backbone and its subsequent glycosylation with complex sugar moieties [12] [16].

The initial phase of clitorin biosynthesis involves the conversion of phenylalanine to p-coumaroyl-Coenzyme A through the general phenylpropanoid pathway [5] [8]. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to trans-cinnamic acid, which represents the first committed step in phenolic compound biosynthesis [5] [12]. Subsequently, cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C4 position to generate p-coumaric acid [8] [12]. The final step in the general phenylpropanoid pathway involves 4-coumarate:Coenzyme A ligase, which activates p-coumaric acid by forming p-coumaroyl-Coenzyme A through an adenosine triphosphate-consuming condensation reaction [8] [16].

The entry into the flavonoid-specific pathway occurs through the action of chalcone synthase, which catalyzes the condensation of one molecule of p-coumaroyl-Coenzyme A with three molecules of malonyl-Coenzyme A to produce naringenin chalcone [5] [12]. This polyketide synthase represents the key rate-limiting enzyme in flavonoid biosynthesis and establishes the basic C6-C3-C6 carbon skeleton characteristic of all flavonoids [12] [16]. Chalcone isomerase subsequently converts the naringenin chalcone to naringenin through either enzymatic catalysis or spontaneous isomerization under physiological conditions [5] [12].

The progression toward kaempferol formation requires the sequential action of flavanone 3-dioxygenase and flavonol synthase [12] [37]. Flavanone 3-dioxygenase, an iron and 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C3 position of naringenin to form dihydrokaempferol [12] [37]. Flavonol synthase, also belonging to the 2-oxoglutarate-dependent dioxygenase family, catalyzes the formation of the double bond between C2 and C3 positions in dihydrokaempferol, resulting in the aromatic kaempferol aglycone [12] [37].

Table 1: Key Enzymes in Clitorin Biosynthetic Pathway

| Enzyme Name | Enzyme Code | Substrate | Product | Pathway Role | Cofactor Requirements |

|---|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | EC 4.3.1.24 | Phenylalanine | trans-Cinnamic Acid | General Phenylpropanoid | None |

| Cinnamic Acid 4-Hydroxylase | EC 1.14.14.91 | trans-Cinnamic Acid | p-Coumaric Acid | General Phenylpropanoid | NADPH, O2 |

| 4-Coumarate:Coenzyme A Ligase | EC 6.2.1.12 | p-Coumaric Acid | p-Coumaroyl-CoA | General Phenylpropanoid | ATP, CoA |

| Chalcone Synthase | EC 2.3.1.74 | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin Chalcone | Flavonoid Core | None |

| Chalcone Isomerase | EC 5.5.1.6 | Naringenin Chalcone | Naringenin | Flavonoid Core | None |

| Flavanone 3-Dioxygenase | EC 1.14.11.9 | Naringenin | Dihydrokaempferol | Flavonoid Core | 2-Oxoglutarate, Ascorbate, Fe2+ |

| Flavonol Synthase | EC 1.14.20.6 | Dihydrokaempferol | Kaempferol | Flavonoid Core | 2-Oxoglutarate, Ascorbate, Fe2+ |

| UDP-Glucose:Flavonol 3-O-Glucosyltransferase | EC 2.4.1.91 | Kaempferol + UDP-Glucose | Kaempferol 3-O-Glucoside | Glycosylation | UDP-Glucose |

| UDP-Rhamnose:Flavonol Rhamnosyltransferase | EC 2.4.1.- | Kaempferol 3-O-Glucoside + UDP-Rhamnose | Kaempferol 3-O-Rutinoside | Glycosylation | UDP-Rhamnose |

The metabolic channeling of intermediates through this pathway exhibits remarkable organization, with evidence suggesting that consecutive enzymes form macromolecular complexes associated with cellular endomembranes [16]. This organization enables efficient metabolite flow and prevents the loss of intermediates to competing pathways [16]. The phenylpropanoid and flavonoid biosynthetic enzymes demonstrate coordinated expression patterns, particularly under conditions that stimulate secondary metabolite production [5] [16].

Role of Glycosyltransferases in Clitorin Formation

The formation of clitorin requires sophisticated glycosylation reactions catalyzed by specific uridine diphosphate-dependent glycosyltransferases that sequentially attach sugar moieties to the kaempferol aglycone [9] [17] [19]. These glycosyltransferases belong to the family of Leloir enzymes, which utilize activated sugar nucleotides as donor substrates and demonstrate strict specificity for both the sugar donor and the position of glycosylation on the acceptor molecule [9] [10].

The initial glycosylation step involves the transfer of glucose from uridine diphosphate-glucose to the 3-hydroxyl position of kaempferol, catalyzed by flavonol 3-O-glucosyltransferase [19] [22]. This enzyme demonstrates broad substrate specificity, accepting various flavonol aglycones including kaempferol, quercetin, and dihydrokaempferol as acceptor molecules [19] [22]. The enzyme exhibits strict regiospecificity for the 3-position, although some variants can also glycosylate the 7-position under specific conditions [19] [21]. Biochemical characterization reveals that this glycosyltransferase preferentially utilizes uridine diphosphate-glucose as the sugar donor, although uridine diphosphate-galactose can serve as an alternative donor with reduced efficiency [19].

The subsequent glycosylation step involves the attachment of rhamnose to form the rutinoside linkage characteristic of clitorin [20] [21]. This reaction requires UDP-rhamnose:flavonol rhamnosyltransferase, which transfers rhamnose from uridine diphosphate-rhamnose to the 2''-hydroxyl position of the glucose moiety already attached to kaempferol [20] [33]. The formation of this 1→2 glycosidic linkage between rhamnose and glucose creates the distinctive rutinoside disaccharide unit found in clitorin [6] [21].

Recent molecular investigations have identified key amino acid residues that determine the substrate specificity and catalytic activity of these glycosyltransferases [17] [33]. In rhamnosyltransferases, specific residues such as proline at position 143 and asparagine at position 386 play crucial roles in recognizing and binding uridine diphosphate-rhamnose [33]. Site-directed mutagenesis studies demonstrate that alterations in these residues can modify the sugar donor specificity, potentially converting rhamnosyltransferases to accept alternative sugar donors [33].

The synthesis of uridine diphosphate-rhamnose, the essential sugar donor for clitorin formation, occurs through a distinct biosynthetic pathway that diverges from the primary flavonoid route [34] [35] [36]. In plants, this pathway typically begins with uridine diphosphate-glucose, which undergoes sequential modifications to produce uridine diphosphate-rhamnose [34] [35]. The initial step involves uridine diphosphate-glucose 4,6-dehydratase, which converts uridine diphosphate-glucose to uridine diphosphate-4-keto-6-deoxyglucose [34] [35]. This intermediate subsequently undergoes epimerization and reduction reactions catalyzed by bifunctional enzymes that possess both 3,5-epimerase and 4-reductase activities [34] [36].

The structural organization of glycosyltransferases reveals conserved features essential for their catalytic function [10] [17]. These enzymes typically contain a nucleotide-binding domain that recognizes the uridine diphosphate moiety of sugar donors and an acceptor-binding domain that accommodates the flavonoid substrate [10] [17]. The active site architecture creates a precisely defined microenvironment that positions both substrates for optimal catalytic efficiency while maintaining strict specificity for the intended glycosylation reaction [17] [21].

Kinetic studies of clitorin-forming glycosyltransferases reveal that these enzymes follow ordered sequential mechanisms, where the sugar nucleotide typically binds first, followed by the flavonoid acceptor [19] [21]. The catalytic reaction proceeds through the formation of a ternary enzyme-substrate complex, with the subsequent transfer of the sugar moiety and release of uridine diphosphate and the glycosylated product [10] [19]. The enzyme kinetics demonstrate typical Michaelis-Menten behavior, with apparent Km values in the micromolar range for both substrates [19] [21].

Regulatory Mechanisms of Kaempferol Glycosylation

The biosynthesis of clitorin through kaempferol glycosylation operates under sophisticated regulatory mechanisms that coordinate enzyme expression, substrate availability, and metabolic flux according to developmental and environmental cues [23] [25] [26]. These regulatory systems ensure optimal production of clitorin while maintaining metabolic homeostasis and responding to changing cellular demands [23] [27].

Transcriptional regulation represents the primary level of control over clitorin biosynthesis, with multiple transcription factors governing the expression of genes encoding glycosyltransferases and sugar donor biosynthetic enzymes [23] [25]. The coordinated expression of flavonoid biosynthetic genes involves complex regulatory networks that respond to developmental signals, environmental stresses, and metabolic status [23] [30]. Studies in various plant species demonstrate that glycosyltransferase genes exhibit tissue-specific and temporally regulated expression patterns that correlate with the accumulation of specific flavonoid glycosides [17] [30].

The regulation of uridine diphosphate-rhamnose biosynthesis exhibits particularly interesting temporal dynamics, with evidence from nematode studies showing oscillatory expression patterns that correlate with developmental cycles [27]. In plants, the expression of rhamnose biosynthetic genes demonstrates stage-specific regulation, with increased expression during periods of active cell wall synthesis and secondary metabolite production [27] [36]. The formation of specialized biomolecular condensates, termed rhamnosomes, provides an additional layer of regulation for uridine diphosphate-rhamnose synthesis [36].

Enzymatic regulation occurs through multiple mechanisms including allosteric control, post-translational modifications, and protein-protein interactions [24] [26]. Some glycosyltransferases require specific cofactor proteins for optimal activity, as demonstrated by the requirement for accessory proteins in certain rhamnosyltransferase systems [27] [32]. The catalytic activity of these enzymes can be modulated by the availability of metal cofactors, particularly manganese and magnesium, which coordinate the phosphate groups of nucleotide sugar donors [9] [10].

Substrate availability represents a critical regulatory mechanism that directly influences clitorin biosynthesis rates [24] [25]. The concentration of uridine diphosphate-glucose and uridine diphosphate-rhamnose fluctuates according to cellular metabolic status and competes with other biosynthetic pathways that utilize these sugar nucleotides [24] [34]. The balance between sugar nucleotide synthesis and consumption creates metabolic checkpoints that can limit or enhance flavonoid glycosylation depending on cellular priorities [24] [35].

Feedback inhibition mechanisms prevent the overproduction of clitorin and maintain appropriate levels of this specialized metabolite [24] [26]. The accumulation of nucleotide diphosphate products from glycosyltransferase reactions can inhibit enzyme activity, requiring cellular mechanisms to remove these inhibitory compounds [10] [24]. Phosphatase enzymes and nucleotide recycling pathways help maintain optimal conditions for continued glycosyltransferase activity [10].

Table 2: Regulatory Mechanisms in Clitorin Biosynthesis

| Regulatory Mechanism | Target Enzymes | Mechanism Type | Effect on Clitorin |

|---|---|---|---|

| Transcriptional Control | Phenylalanine Ammonia-Lyase, Chalcone Synthase | Gene Expression | Controls pathway flux |

| Enzyme Induction | Flavonol Synthase, Glycosyltransferases | Enzyme Activity | Modulates glycosylation |

| Metabolic Channeling | Phenylpropanoid-Flavonoid Complex | Metabolic Organization | Enhances efficiency |

| Feedback Inhibition | Chalcone Synthase | Product Inhibition | Prevents overproduction |

| Substrate Availability | UDP-Sugar Availability | Substrate Control | Limits biosynthesis |

| Tissue-Specific Expression | Glycosyltransferases | Spatial Regulation | Tissue-specific accumulation |

| Developmental Regulation | Rhamnose Biosynthesis Enzymes | Temporal Regulation | Stage-specific synthesis |

| Environmental Response | Flavonoid Pathway Enzymes | Stress Response | Adaptive modulation |

Environmental factors significantly influence the regulatory mechanisms governing clitorin biosynthesis [23] [25]. Light conditions, temperature stress, and pathogen challenge can modulate the expression of biosynthetic genes and alter the flux through flavonoid pathways [23] [25]. These responses involve complex signaling cascades that integrate environmental information with developmental programs to optimize secondary metabolite production [23] [30].

The spatial organization of clitorin biosynthesis within plant tissues demonstrates sophisticated regulatory coordination [16] [30]. Different cell types express distinct combinations of biosynthetic enzymes, creating metabolic specialization that contributes to the overall pattern of flavonoid accumulation [16] [30]. The transport of intermediates between cell types and the compartmentalization of biosynthetic reactions add additional layers of regulatory complexity [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Explore Compound Types